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Compound of Interest

Compound Name: 2'4' 6'-Trimethylacetophenone

Cat. No.: B1293756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethylphenyl)ethanone,
a versatile aromatic ketone. The document details its chemical and physical properties,
spectroscopic data, synthesis, and its role as a key intermediate in the synthesis of biologically
active compounds.

Nomenclature and Chemical Identity

The compound commonly known as 2',4',6'-Trimethylacetophenone is systematically named
1-(2,4,6-trimethylphenyl)ethanone according to IUPAC nomenclature.[1] It is also widely
recognized by synonyms such as Acetomesitylene and Mesityl methyl ketone.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 1-(2,4,6-trimethylphenyl)ethanone[1]
CAS Number 1667-01-2

Molecular Formula C11H140[1]

Molecular Weight 162.23 g/mol [1]

SMILES CC1=CC(=C(C(=C1)C)C(=0)C)C[1]
InChlKey XWCICLTKWRWCI-UHFFFAOYSA-N[1]

Physicochemical Properties

1-(2,4,6-trimethylphenyl)ethanone is a colorless to light yellow liquid under standard conditions.
Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property Value

Boiling Point 235-236 °C

Density 0.975 g/mL at 25 °C
Refractive Index (n20/D) 1.517

N Insoluble in water; Soluble in ethanol and
Solubility thanol
methanol.

Spectroscopic Data

The structural features of 1-(2,4,6-trimethylphenyl)ethanone have been well-characterized by
various spectroscopic techniques.

Table 3: tH NMR Spectroscopic Data (CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
6.84 S 2H Aromatic H
2.53 S 6H two ortho-CHs
2.28 S 3H para-CHs
~2.5 S 3H Acetyl-CHs

Note: The exact chemical shift for the acetyl protons can vary slightly.

Table 4: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

205 - 220 C=0 (Ketone)[2]
125 - 150 Aromatic C[2]
20- 30 CHs (Aromatic)[2]
20-30 CHs (Acetyl)[2]

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm~—?)

Description

~3000 C-H stretch (aromatic and aliphatic)[3]
~1700 C=0 stretch (ketone)[3]
1450 - 1600 C=C stretch (aromatic)

Table 6: Mass Spectrometry (MS) Data
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miz Description

162 Molecular ion (M+)
147 [M - CHs]*

119 [M - COCHs]*

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group.[4]

Synthesis

A common and effective method for the synthesis of 1-(2,4,6-trimethylphenyl)ethanone is the

Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanone from mesitylene and acetyl

chloride.

Materials:

Mesitylene

Acetyl chloride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCI), concentrated and dilute solutions
Sodium bicarbonate (NaHCOs) solution, saturated
Anhydrous magnesium sulfate (MgSQOa)

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,
dropping funnel, etc.)

Magnetic stirrer and heating mantle
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Procedure:

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a
reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

¢ To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous
dichloromethane. Cool the mixture in an ice bath.

e Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

o Add mesitylene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture,
maintaining the temperature at 0-5 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours, monitoring the progress by Thin Layer Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed
ice and concentrated HCI.

o Transfer the mixture to a separatory funnel and separate the organic layer.

e Wash the organic layer sequentially with dilute HCI, water, saturated sodium bicarbonate
solution, and finally with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

Biological Significance and Applications

1-(2,4,6-trimethylphenyl)ethanone is a valuable building block for the synthesis of various
heterocyclic compounds that exhibit a range of biological activities. Furthermore, the compound
itself has been investigated as a modulator of G-protein coupled receptors (GPCRSs) for
potential therapeutic applications, such as in the treatment of depression.[1]
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The sterically hindered ketone functionality of 1-(2,4,6-trimethylphenyl)ethanone makes it a
unique precursor for synthesizing chalcones, pyrimidines, and benzodiazepines, many of which
have demonstrated anti-inflammatory and anticancer properties.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular
signaling and are major targets for drug discovery.[5] The interaction of a ligand with a GPCR
can initiate a cascade of intracellular events, often mediated by G-proteins (composed of a, 3,
and y subunits) and second messengers like cyclic AMP (cCAMP) and inositol trisphosphate
(IP3).[6][7] 1-(2,4,6-trimethylphenyl)ethanone has been identified as a GPCR modulator,
suggesting its potential to influence these signaling pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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